
(R)-(-)-4-(2,3-Epoxypropoxy)carbazole
Overview
Description
®-(-)-4-(2,3-Epoxypropoxy)carbazole is a chiral compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features an epoxypropoxy group attached to the carbazole core, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-(-)-4-(2,3-Epoxypropoxy)carbazole typically involves the following steps:
Starting Material: The synthesis begins with the carbazole core, which is commercially available or can be synthesized from indole derivatives.
Epoxidation: The introduction of the epoxypropoxy group is achieved through epoxidation reactions. This involves the reaction of an allylic alcohol with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) to form the epoxide ring.
Chiral Resolution: The chiral resolution of the racemic mixture can be performed using chiral chromatography or by employing chiral auxiliaries during the synthesis to obtain the desired enantiomer.
Industrial Production Methods: Industrial production of ®-(-)-4-(2,3-Epoxypropoxy)carbazole follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: ®-(-)-4-(2,3-Epoxypropoxy)carbazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxy group is highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation: The compound can undergo oxidation reactions to form hydroxylated derivatives.
Reduction: Reduction of the epoxy group can yield diol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols can be used under mild conditions to open the epoxide ring.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Nucleophilic Substitution: The major products are carbazole derivatives with various functional groups attached to the former epoxy position.
Oxidation: Hydroxylated carbazole derivatives.
Reduction: Diol derivatives of carbazole.
Scientific Research Applications
Chemistry
(R)-(-)-4-(2,3-Epoxypropoxy)carbazole serves as an intermediate in the synthesis of complex organic molecules. Its chiral nature makes it a valuable building block for asymmetric synthesis, allowing researchers to create compounds with specific stereochemistry.
Biology
Research indicates that this compound exhibits potential biological activities , including:
- Anticancer Properties: Studies have shown that it interacts with cellular pathways relevant to cancer progression.
- Antimicrobial Activity: Its structural features suggest possible mechanisms for inhibiting microbial growth.
- Anti-inflammatory Effects: The compound's interaction with biological targets may modulate inflammatory responses.
Medicine
In medicinal chemistry, this compound is being explored for its role in drug development. Notably:
- It has shown binding affinity for the benzodiazepine receptor , indicating potential implications for neurological disorders such as Alzheimer's disease and anxiety-related conditions.
- Its unique reactivity allows for the development of novel therapeutic agents targeting specific diseases.
Industry
The compound is utilized in the production of advanced materials:
- Polymers and Resins: Its unique chemical properties make it suitable for creating high-performance materials.
- Organic Electronics: Research has indicated potential applications in organic light-emitting diodes (OLEDs) and photovoltaics due to its photophysical properties .
Case Studies
Case Study 1: Neuroprotective Properties
A study examined the neuroprotective effects of this compound against glutamate-induced neurotoxicity in HT22 cells. Results indicated significant protection against cell death, suggesting potential therapeutic applications in neurodegenerative diseases .
Case Study 2: Anticancer Activity
Research focused on the compound's ability to inhibit cancer cell proliferation through targeted interactions with specific signaling pathways. The findings support further investigation into its use as an anticancer agent .
Mechanism of Action
The mechanism of action of ®-(-)-4-(2,3-Epoxypropoxy)carbazole involves its interaction with specific molecular targets and pathways. The epoxy group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The carbazole core can interact with various enzymes and receptors, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
(S)-(+)-4-(2,3-Epoxypropoxy)carbazole: The enantiomer of ®-(-)-4-(2,3-Epoxypropoxy)carbazole, which may exhibit different biological activities and reactivity.
4-Hydroxycarbazole: A structurally related compound with a hydroxyl group instead of an epoxypropoxy group.
Carvedilol: A carbazole derivative used as a medication for treating high blood pressure and heart failure.
Uniqueness: ®-(-)-4-(2,3-Epoxypropoxy)carbazole is unique due to its chiral nature and the presence of the reactive epoxy group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research and industry.
Biological Activity
(R)-(-)-4-(2,3-Epoxypropoxy)carbazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound is a chiral compound belonging to the carbazole family. Its structural formula is represented as:
The presence of the epoxy group in its structure plays a crucial role in its reactivity and biological interactions.
Antimicrobial Activity
Research has shown that various carbazole derivatives exhibit antimicrobial properties. For instance, N-substituted carbazoles have been reported to possess significant antibacterial and antifungal activities. Studies indicate that compounds with electron-donating groups enhance these properties, making this compound a candidate for further exploration in antimicrobial applications .
Anticancer Properties
The anticancer potential of this compound has been investigated in several studies:
- Cell Line Studies : In vitro studies on various cancer cell lines such as A549 (lung carcinoma) and MDA-MB-231 (breast cancer) have demonstrated that carbazole derivatives can inhibit cell proliferation. For example, compounds derived from the carbazole structure showed GI50 values ranging from 13 to 50 μM against these cell lines .
- Mechanism of Action : The mechanism often involves the inhibition of key signaling pathways associated with tumor growth. For instance, some studies have highlighted the ability of carbazole derivatives to inhibit topoisomerase II activity, which is crucial for DNA replication in cancer cells .
Neuroprotective Effects
Carbazole derivatives are also being studied for their neuroprotective effects. Research indicates that certain compounds can modulate neuroinflammatory responses and offer protection against neurodegenerative diseases. The unique structure of this compound may enhance its interaction with neuronal targets, providing avenues for therapeutic development in conditions like Alzheimer's disease .
Case Studies and Research Findings
- Antiproliferative Activity : A study evaluated the antiproliferative effects of several N-substituted carbazoles on human cancer cell lines. Compounds exhibited IC50 values in the nanomolar range against various tumor types, indicating strong anticancer potential .
- Topoisomerase Inhibition : Research has demonstrated that certain derivatives inhibit topoisomerase II at concentrations significantly lower than established chemotherapeutics like etoposide. This suggests that this compound could be developed as a novel chemotherapeutic agent .
Comparative Analysis with Similar Compounds
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing (R)-(-)-4-(2,3-Epoxypropoxy)carbazole, and how can yield optimization be achieved?
- Methodological Answer : The synthesis typically involves epoxide ring-opening or functionalization of the carbazole moiety. For example, refluxing intermediates in polar aprotic solvents (e.g., DMSO) for extended periods (18–24 hours) under inert atmospheres is common . Yield optimization may require adjusting stoichiometry, catalyst loading, or purification via recrystallization (e.g., water-ethanol mixtures yield ~65% purity ). Recent studies using hierarchical porous catalysts (e.g., CN@MIL) achieved 96% yield in CO₂ cycloaddition reactions, suggesting catalytic design as a critical factor .
Q. How is the enantiomeric purity of this compound validated in synthetic batches?
- Methodological Answer : Chiral HPLC or polarimetry are standard methods. Advanced techniques like X-ray crystallography or NMR with chiral shift reagents (e.g., Eu(hfc)₃) can resolve stereochemical ambiguities. Regulatory guidelines emphasize using reference standards with defined stereochemistry (e.g., (R,R,R)-Aprepitant analogs ).
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Due to the reactive epoxide group, use PPE (gloves, goggles) and work in a fume hood. Storage should be in inert, moisture-free environments. Safety data sheets (SDS) highlight risks of skin irritation and recommend neutralization of spills with sand or vermiculite .
Advanced Research Questions
Q. How does this compound function in CO₂ fixation catalysis, and what experimental parameters influence its efficiency?
- Methodological Answer : The compound acts as an epoxide substrate in cycloaddition reactions with CO₂, forming cyclic carbonates. Catalytic efficiency depends on pore structure and active sites of the catalyst (e.g., CN@MIL with hierarchical pores achieves 96% yield under co-catalyst-free, mild conditions ). Key parameters include temperature (80–120°C), CO₂ pressure (1–5 bar), and reaction time (6–24 hours).
Q. What analytical techniques resolve contradictions in reported yields for derivatives of this compound?
- Methodological Answer : Discrepancies (e.g., 65% vs. 96% yields ) may arise from differences in catalyst design or reaction conditions. Systematic studies using Design of Experiments (DoE) or kinetic profiling (e.g., in situ FTIR) can isolate variables like mass transfer limitations or side reactions.
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations model epoxide ring strain and nucleophilic attack pathways. For example, frontier molecular orbital (FMO) analysis identifies reactive sites, while molecular docking predicts interactions with catalytic surfaces .
Q. What strategies mitigate racemization during functionalization of the chiral epoxide group?
- Methodological Answer : Low-temperature reactions (<0°C) and chiral catalysts (e.g., Jacobsen’s salen complexes) preserve enantiomeric integrity. Monitoring via circular dichroism (CD) or enantioselective LC-MS ensures stereochemical fidelity .
Q. Notes
Properties
IUPAC Name |
4-[[(2R)-oxiran-2-yl]methoxy]-9H-carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-2-5-12-11(4-1)15-13(16-12)6-3-7-14(15)18-9-10-8-17-10/h1-7,10,16H,8-9H2/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWKIGRDISDRLO-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC3=C2C4=CC=CC=C4N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)COC2=CC=CC3=C2C4=CC=CC=C4N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20538537 | |
Record name | 4-{[(2R)-Oxiran-2-yl]methoxy}-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20538537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95093-96-2 | |
Record name | 4-[(2R)-2-Oxiranylmethoxy]-9H-carbazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95093-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-{[(2R)-Oxiran-2-yl]methoxy}-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20538537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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